Product packaging for Fmoc-N-(propyl)-glycine(Cat. No.:CAS No. 1310680-42-2)

Fmoc-N-(propyl)-glycine

Cat. No.: B1445101
CAS No.: 1310680-42-2
M. Wt: 339.4 g/mol
InChI Key: VSSPPCXYCLZPJC-UHFFFAOYSA-N
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Description

Contextualization of Fmoc-N-(propyl)-glycine within the Landscape of Unnatural Amino Acids and Peptidomimetic Building Blocks

The field of chemical biology has been significantly advanced by the use of unnatural amino acids (UAAs), which are amino acids not found in the genetic code of organisms. rsc.org The incorporation of UAAs into proteins and peptides allows researchers to expand the chemical diversity of these biomolecules, enhancing their stability, altering their function, and introducing novel properties. rsc.org This has profound applications in drug discovery, where UAAs can optimize the activity and pharmacokinetic profiles of drug candidates, and in protein engineering, where they are used to create biocatalysts with improved efficiency or novel functions.

Within this context, this compound emerges as a key building block. It belongs to the family of N-substituted glycines, a prominent class of peptidomimetics. nih.govspringernature.com Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved characteristics, such as enhanced stability and oral bioavailability. springernature.com Oligomers of N-substituted glycines, known as peptoids, are particularly important as they provide access to enormous molecular diversity simply by varying the side chains attached to the nitrogen atom. researchgate.netspringernature.com

This compound is specifically designed for use in solid-phase peptide synthesis (SPPS). chemimpex.com The "Fmoc" (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group for the amino terminus, essential for the stepwise assembly of peptide chains. chemimpex.commdpi.com The "N-(propyl)" portion signifies the propyl group attached to the glycine (B1666218) nitrogen, which serves as the side chain. This simple alkyl side chain enhances the hydrophobicity of the resulting peptide, which can improve its stability and bioactivity. chemimpex.com The compound is therefore a quintessential example of a peptidomimetic building block, providing a non-natural residue that can be readily incorporated into peptide sequences to modulate their properties.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1310680-42-2 parchem.com
Molecular Formula C₂₀H₂₁NO₄ scbt.com
Molecular Weight 339.39 g/mol scbt.com

| Alternate Name | Fmoc-Nnva-OH scbt.com |

Foundational Significance in Contemporary Peptide Chemistry and Biomolecular Engineering Research

The importance of this compound in contemporary research stems from its utility in synthesizing custom peptides and peptidomimetics with tailored functions. In peptide chemistry, it serves as a fundamental tool for creating molecules with enhanced therapeutic potential. chemimpex.com The N-substitution pattern of peptoids, derived from building blocks like this compound, confers resistance to proteases, enzymes that typically degrade natural peptides in biological systems. nih.govresearchgate.net This proteolytic stability is a major advantage in drug development, potentially leading to longer-lasting therapeutic effects.

The synthesis process itself is a cornerstone of its significance. The use of the Fmoc protecting group is central to the most common strategy for solid-phase peptide synthesis (Fmoc/tBu), which is valued for its efficiency and cost-effectiveness. mdpi.com The submonomer synthesis method, often used for peptoids, allows for the easy incorporation of a diverse range of side chains, making building blocks like this compound part of a modular system for generating large combinatorial libraries for drug screening. nih.govrsc.org

In the broader field of biomolecular engineering, the ability to incorporate N-substituted glycine residues allows for the precise control over the structure and function of biomolecules. researchgate.net By introducing N-propyl groups along a peptide backbone, researchers can systematically alter hydrophobicity, influence folding into specific secondary structures, and create novel interaction surfaces. nih.govchemimpex.com This has applications in the development of new biomaterials, diagnostic tools, and engineered proteins with novel catalytic or binding activities. rsc.orgchemimpex.com The incorporation of such unnatural residues provides a powerful method for studying protein-protein interactions and designing molecules that can modulate these interactions for therapeutic benefit. researchgate.netbitesizebio.com

Table 2: Comparison of Natural Peptides and Peptoids (N-Substituted Glycine Oligomers)

Feature Natural Peptides Peptoids
Backbone Structure Chiral α-carbon backbone Achiral backbone nih.gov
Side Chain Position α-carbon Backbone nitrogen atom rsc.org
Hydrogen Bond Donors Present (amide N-H) Absent from backbone nih.gov
Proteolytic Stability Susceptible to degradation Resistant to degradation nih.govresearchgate.net
Structural Flexibility Constrained by H-bonds Generally more flexible nih.gov

| Synthesis | Ribosomal or chemical synthesis | Primarily chemical synthesis nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO4 B1445101 Fmoc-N-(propyl)-glycine CAS No. 1310680-42-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(propyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-2-11-21(12-19(22)23)20(24)25-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,2,11-13H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSPPCXYCLZPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc N Propyl Glycine and Its Oligomeric Assemblies

Integration into Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide assembly, offering efficiency and ease of purification. However, the incorporation of N-alkylated amino acids like Fmoc-N-(propyl)-glycine requires careful optimization of standard protocols to overcome the steric bulk adjacent to the reacting centers.

Advanced Approaches for Direct Monomer Incorporation in Fmoc-SPPS

The direct coupling of this compound onto a resin-bound amine is a primary strategy for its incorporation. Due to the steric hindrance imparted by the N-propyl group, which can significantly slow down the coupling reaction, the choice of activating reagent is critical. Standard carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of N-hydroxybenzotriazole (HOBt) can be sluggish. researchgate.net

More potent activating reagents, particularly onium salts, have proven to be more effective for coupling sterically hindered amino acids. uni-kiel.desigmaaldrich.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often preferred. uci.eduamericanlaboratory.com HATU, in particular, is known for its high reactivity and ability to minimize racemization. peptide.com The increased reactivity of the active esters formed by these reagents (OAt esters for HATU) helps to drive the acylation of the secondary amine of the preceding residue to completion. sigmaaldrich.com

The selection of the coupling reagent can significantly impact the efficiency of incorporating this compound, as illustrated in the following table which compares common coupling reagents used for sterically hindered amino acids.

Coupling ReagentLeaving Group AdditiveKey FeaturesTypical Application
DIC/HOBt N-HydroxybenzotriazoleStandard, cost-effectiveRoutine couplings, less effective for hindered systems
HBTU N-HydroxybenzotriazoleForms OBt active ester, widely usedGeneral Fmoc-SPPS
HCTU 6-Chloro-HOBtMore reactive than HBTU, cost-effective alternative to HATUFast and efficient couplings
HATU 1-Hydroxy-7-azabenzotriazole (HOAt)Highly reactive, low racemization due to anchimeric assistance"Difficult" couplings, sterically hindered amino acids
PyBOP N-HydroxybenzotriazolePhosphonium salt, avoids guanidinylation side productsHindered couplings, solution-phase synthesis
COMU OxymaPureUronium salt based on Oxyma, high reactivity, non-explosiveHigh-efficiency couplings, alternative to HATU

This table provides a comparative overview of common coupling reagents and their suitability for incorporating sterically hindered amino acids like this compound.

Exploration of Submonomer Methodologies, including On-Resin Reductive Alkylation

An alternative to the direct incorporation of the pre-synthesized this compound monomer is the "submonomer" approach. This method assembles the N-substituted glycine (B1666218) unit directly on the solid support from two simpler building blocks: a haloacetic acid and a primary amine. The most common implementation involves a two-step cycle: acylation with bromoacetic acid followed by nucleophilic displacement of the bromide with a primary amine, in this case, propylamine. This strategy bypasses the need to synthesize and potentially purify individual Fmoc-N-alkylated glycine monomers, offering greater flexibility in side-chain diversity. nih.gov

A powerful variation of the submonomer strategy is on-resin reductive amination. This technique introduces the N-alkyl group by reacting a resin-bound primary amine with an aldehyde (propionaldehyde) to form a transient imine, which is then reduced in situ by a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). nih.govrsc.org This method is highly efficient for the selective mono-alkylation of primary amines on the solid phase and is compatible with standard Fmoc-SPPS conditions. nih.gov The process avoids the use of alkyl halides and can be performed under mild conditions, minimizing side reactions. nih.gov

General Steps for On-Resin Reductive Amination:

Imine Formation: The resin-bound peptide with a free N-terminal amine is treated with an excess of propionaldehyde (B47417) in a suitable solvent like DMF.

Reduction: A reducing agent, typically NaBH₄ in a mixed solvent system (e.g., DCM/MeOH), is added to reduce the imine to the secondary amine. nih.gov

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before proceeding to the next coupling step.

This methodology has been shown to be effective for a variety of aldehydes and primary amine substrates, without causing racemization at adjacent chiral centers. nih.gov

Optimization and Mechanistic Studies of Fmoc Deprotection and Coupling Protocols for N-Alkylated Glycines

The Fmoc protecting group is typically removed using a solution of a secondary amine base, most commonly 20% piperidine (B6355638) in DMF. uci.eduresearchgate.net While this is generally efficient, the kinetics and side reactions can be influenced by the nature of the N-terminal residue. For N-alkylated amino acids, the rate of Fmoc removal can be slightly altered compared to primary amino acids.

A significant side reaction, particularly at the dipeptide stage, is the formation of 2,5-diketopiperazines (DKPs). This intramolecular cyclization results in the cleavage of the dipeptide from the resin. N-alkylated amino acids, like proline, are known to be highly prone to DKP formation. nih.gov To mitigate this, optimized Fmoc removal strategies have been developed. One approach is to use a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger like piperazine (B1678402) (e.g., 2% DBU/5% piperazine in NMP). nih.gov This combination can accelerate the Fmoc removal while suppressing DKP formation compared to standard piperidine/DMF conditions. nih.gov

The table below summarizes different Fmoc deprotection conditions and their implications, particularly for sensitive sequences.

Deprotection ReagentSolventTypical ConcentrationKey Characteristics
Piperidine DMF or NMP20% (v/v)Standard, widely used, effective. Can promote DKP formation. nih.govpeptide.com
Piperidine DMF50% (v/v)Faster deprotection, but may increase side reactions. researchgate.net
DBU/Piperazine NMP2% DBU, 5% PiperazineFaster deprotection kinetics, significantly reduces DKP formation. nih.gov
Piperazine DMF or NMP5% (v/v)Milder base, can be used to reduce DKP formation.

This table outlines various Fmoc deprotection cocktails, highlighting their advantages and disadvantages in the context of synthesizing peptides with N-alkylated residues.

Solution-Phase Synthetic Routes for Derivatization and Precursor Preparation

While SPPS is dominant, solution-phase synthesis remains crucial for preparing the this compound monomer itself and for large-scale production. The synthesis of the unprotected N-(propyl)-glycine precursor is typically achieved through the nucleophilic substitution of a haloacetic acid with a primary amine. mdpi.comresearchgate.netacs.org

A common and straightforward method involves the reaction of chloroacetic acid with an excess of n-propylamine in an aqueous medium. mdpi.comacs.org The reaction is typically stirred for an extended period at room temperature, followed by acidification to precipitate the amino acid product. acs.org

Synthetic Scheme for N-(propyl)-glycine: Cl-CH₂-COOH + 2 CH₃CH₂CH₂-NH₂ → CH₃CH₂CH₂-NH-CH₂-COOH + CH₃CH₂CH₂-NH₃⁺Cl⁻

Following the synthesis of N-(propyl)-glycine, the fluorenylmethoxycarbonyl (Fmoc) protecting group is introduced. This is generally accomplished by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-O-succinimide (Fmoc-OSu) under basic conditions, often in an aqueous/organic solvent mixture to ensure solubility of all reactants. rsc.org

Advancements in Green Chemistry Principles for this compound Synthesis

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. A major focus has been the replacement of hazardous solvents, which account for the vast majority of waste in SPPS. csic.es Solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are effective but pose significant health and environmental risks. nih.gov

Research has identified several "greener" solvent alternatives that can be used for both coupling and deprotection steps. These include polar aprotic solvents like N-butylpyrrolidinone (NBP), γ-valerolactone (GVL), and 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.govresearchgate.net For the solution-phase synthesis of the N-(propyl)-glycine precursor, a notable green approach involves using water as the reaction solvent for the initial alkylation of chloroacetic acid, completely avoiding organic solvents in this step. acs.orgnih.gov

Role in Peptidomimetic Design and Development of Advanced Peptide Analogs

Principles of Peptoid Design and Incorporation of N-Propyl Glycine (B1666218) Residues

Peptoids, or poly-N-substituted glycines, are a class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the alpha-carbon quora.com. This fundamental structural difference has several important consequences for peptide design. The absence of a hydrogen atom on the amide nitrogen prevents the formation of traditional hydrogen bonds that dictate secondary structures like alpha-helices and beta-sheets in peptides quora.com.

The synthesis of peptoids incorporating N-propyl glycine is typically achieved through the sub-monomer method in solid-phase synthesis. This involves a two-step cycle of acylation with an α-haloacetic acid (like bromoacetic acid) followed by nucleophilic displacement of the halide with propylamine. This method allows for the use of a wide variety of primary amines, including propylamine, to generate diverse peptoid libraries peptide.com.

Engineering Enhanced Proteolytic Stability in Peptidomimetics through N-Propyl Glycine Substitution

A primary challenge in the development of therapeutic peptides is their rapid degradation by proteases in the body nih.gov. The amide bonds of the peptide backbone are susceptible to cleavage by a wide range of endo- and exopeptidases. The substitution of a standard amino acid with an N-propyl glycine residue renders the adjacent peptide bonds highly resistant to proteolytic degradation quora.com.

Proteases recognize and bind to their substrates based on the specific conformation and chemical nature of the peptide backbone and side chains. The N-substitution in N-propyl glycine fundamentally alters the backbone structure, making it a poor substrate for these enzymes. The absence of the N-H group and the presence of the propyl group sterically hinder the approach and binding of the protease's active site. This inherent resistance to proteolysis is a key advantage of incorporating N-propyl glycine into peptidomimetic designs, leading to a significantly prolonged half-life in biological systems nih.govnih.gov.

Peptide TypeSusceptibility to Proteolytic CleavageExpected In Vivo Half-life
Native PeptideHighShort
Peptidomimetic with N-Propyl GlycineVery LowSignificantly Extended

Modulation of Membrane Permeability and Pharmacokinetic Profiles of Modified Peptide Constructs

The ability of a therapeutic agent to cross cell membranes is crucial for reaching intracellular targets. Peptides, with their generally polar backbone and multiple hydrogen bond donors and acceptors, often exhibit poor membrane permeability unc.edu. The incorporation of N-propyl glycine can favorably modulate the physicochemical properties of a peptide, leading to improved membrane permeability and altered pharmacokinetic profiles nih.govibmc.msk.ru.

The pharmacokinetic profile of a peptide drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is significantly influenced by the presence of N-propyl glycine residues. The enhanced proteolytic stability, as discussed earlier, directly contributes to a longer circulation time and improved bioavailability. The altered lipophilicity can also affect the volume of distribution and the rate of clearance. While specific pharmacokinetic data for N-propyl glycine-containing peptides are sparse, the general trends observed with peptoids suggest that such modifications can lead to more drug-like properties.

The following table summarizes the expected impact of N-propyl glycine substitution on key pharmacokinetic parameters.

Pharmacokinetic ParameterEffect of N-Propyl Glycine SubstitutionRationale
Proteolytic StabilityIncreasedSteric hindrance and altered backbone conformation prevent protease recognition.
Membrane PermeabilityPotentially IncreasedReduced polarity and increased lipophilicity.
In Vivo Half-lifeIncreasedReduced proteolytic degradation.
BioavailabilityPotentially IncreasedEnhanced stability and absorption.

Conformational Control and Design of Foldamers Utilizing N-Propyl Glycine Scaffolds

Foldamers are synthetic oligomers that adopt well-defined, predictable three-dimensional structures, mimicking the secondary structures of proteins reddit.com. The ability to control the conformation of a peptidomimetic is essential for designing molecules that can bind to specific biological targets with high affinity and selectivity. The incorporation of N-propyl glycine residues provides a tool for influencing the conformational landscape of a peptide analog.

The precise conformational outcome depends on the specific sequence of N-substituted glycines and the nature of the other residues in the chain. Computational modeling and spectroscopic techniques, such as circular dichroism (CD) and nuclear magnetic resonance (NMR), are crucial tools for elucidating the solution-state structures of these molecules. While detailed structural studies specifically on N-propyl glycine homooligomers are not extensively documented, the principles derived from studies of other N-alkylated peptoids can be applied to predict and design their conformational behavior. There is a suggestion in the literature of a study on the conformational preferences of di-N-propyl glycine, indicating that such research is being conducted researchgate.net.

Conformational and Structural Investigations of Peptides Incorporating Fmoc N Propyl Glycine

Spectroscopic Characterization of Secondary and Tertiary Structures (e.g., NMR, Circular Dichroism, Fourier-Transform Infrared Spectroscopy)

Spectroscopic techniques are invaluable tools for elucidating the structural arrangements of peptides containing N-substituted residues. Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Fourier-Transform Infrared (FT-IR) spectroscopy each provide complementary information on the local and global conformation of these modified peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the three-dimensional structure of molecules in solution. For peptides incorporating Fmoc-N-(propyl)-glycine, NMR can provide insights into the cis/trans isomerization of the tertiary amide bond, a key feature of N-substituted peptides (peptoids). The presence of the N-propyl group influences the equilibrium between the cis and trans conformers, which can be observed through distinct sets of resonances in the NMR spectrum.

ProtonTypical Chemical Shift Range (ppm) in N-alkylated Glycine (B1666218) Residues
Backbone α-CH₂ (cis)~3.8 - 4.2
Backbone α-CH₂ (trans)~3.3 - 3.7
N-Propyl CH₂ (α to N)~3.0 - 3.5
N-Propyl CH₂ (β to N)~1.5 - 1.8
N-Propyl CH₃~0.8 - 1.0

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is highly sensitive to the secondary structure of peptides. The distinct electronic transitions of the peptide backbone in different conformations give rise to characteristic CD spectra. While peptides with N-propyl-glycine cannot form traditional α-helices or β-sheets due to the lack of backbone amide protons, they can adopt other ordered structures, most notably the Polyproline II (PPII) helix.

The CD spectrum of a PPII helix is characterized by a strong negative band around 206 nm and a weak positive band around 228 nm. The presence and intensity of these bands in a peptide containing this compound would indicate a propensity for this extended helical conformation.

Secondary StructureCharacteristic CD Bands (nm)
Polyproline II (PPII) HelixStrong negative band (~206 nm), weak positive band (~228 nm)
Disordered/Random CoilStrong negative band below 200 nm

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of molecules and is particularly useful for analyzing the secondary structure of peptides through the amide I band (primarily C=O stretching), which appears between 1600 and 1700 cm⁻¹. The frequency of the amide I band is sensitive to the local environment and hydrogen bonding of the carbonyl group.

In peptides containing N-propyl-glycine, the absence of N-H hydrogen bond donors in the backbone leads to different amide I band positions compared to traditional peptides. The position of this band can help distinguish between different conformations, such as a PPII-like structure or a more disordered state. For instance, a band around 1645-1655 cm⁻¹ is often associated with a PPII-like or random coil conformation in peptoids.

Secondary StructureTypical Amide I Band Position (cm⁻¹)
Polyproline II (PPII)-like / Disordered~1645 - 1655
Helical (in some peptoids with bulky side chains)~1660 - 1670

Analysis of Intramolecular Interactions and Hydrogen Bonding Networks in N-Substituted Peptide Backbones

The substitution of the amide proton with an alkyl group, such as a propyl group in this compound, fundamentally alters the nature of intramolecular interactions within a peptide backbone. The lack of a hydrogen bond donor on the nitrogen atom precludes the formation of the canonical N-H···O=C hydrogen bonds that define α-helices and β-sheets.

However, other weaker intramolecular interactions can play a significant role in stabilizing the conformations of N-substituted peptides. These include:

Van der Waals Interactions: The N-propyl sidechain can engage in van der Waals interactions with neighboring sidechains and the peptide backbone, influencing the local conformation.

Dipole-Dipole Interactions: The alignment of backbone amide dipoles can contribute to the stability of certain folded structures.

C-H···O Interactions: Weak hydrogen bonds between a C-H bond (from the backbone α-carbon or the N-propyl sidechain) and a backbone carbonyl oxygen can provide a degree of stabilization. While weaker than conventional hydrogen bonds, the cumulative effect of several such interactions can be significant.

Computational studies and solid-state analyses of N-alkylated glycine derivatives have provided insights into the potential for such interactions. For example, crystal structures of N-(n-propyl)glycine derivatives reveal networks of intermolecular hydrogen bonds involving the carboxylic acid and protonated amine groups, though intramolecular hydrogen bonding is less prevalent. In a peptide context, the focus shifts to the aforementioned weaker interactions to dictate the folded structure in the absence of strong backbone hydrogen bonds.

Influence on Polyproline II Helical Propensity

The Polyproline II (PPII) helix is a left-handed, extended helical structure with approximately three residues per turn. Unlike α-helices and β-sheets, the PPII helix is not stabilized by intrastrand hydrogen bonds. Instead, its stability arises from steric interactions and interactions with the solvent. Proline, due to its cyclic sidechain, has a high propensity to adopt the PPII conformation.

N-substituted glycines, including N-propyl-glycine, are also known to favor the PPII conformation. The steric interactions between the N-alkyl sidechain and the adjacent backbone atoms can restrict the available conformational space, favoring the extended PPII structure. The trans conformation of the tertiary amide bond is a prerequisite for the formation of a PPII helix.

Advanced Applications in Chemical Biology and Therapeutic Development

Integration into Drug Discovery Pipelines for Novel Therapeutic Agents and Ligands

Fmoc-N-(propyl)-glycine serves as a valuable building block in the synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved drug-like properties. The N-propyl substitution can alter the peptide backbone's conformation, influencing its binding affinity and selectivity for biological targets such as receptors and enzymes. nih.gov This modification is a key strategy in overcoming the limitations of peptide-based drugs, including their susceptibility to enzymatic degradation and poor oral bioavailability.

The integration of this compound into solid-phase peptide synthesis (SPPS) allows for the systematic and efficient creation of libraries of novel peptide analogues. chemimpex.comnih.gov These libraries can then be screened for therapeutic potential against a wide range of diseases. The propyl group's hydrophobicity can enhance the ability of a peptide to cross cell membranes, a critical factor for targeting intracellular proteins.

Table 1: Key Contributions of this compound in Drug Discovery

Feature Contribution to Therapeutic Agents and Ligands
N-Propyl Group Induces conformational rigidity, potentially increasing binding affinity and selectivity.
Increased Hydrophobicity May improve membrane permeability and bioavailability.
Fmoc Protecting Group Facilitates efficient incorporation into peptides via standard solid-phase synthesis protocols. nih.govnih.gov

| Peptidomimetic Scaffold | Creates novel structures with enhanced stability against proteolytic degradation. |

Detailed research findings have shown that N-alkylation of peptides can lead to compounds with potent and specific biological activities. While specific examples solely focused on this compound are emerging, the broader class of N-alkylated glycine (B1666218) derivatives has been successfully used to develop novel therapeutic candidates.

Strategies for Bioconjugation and Functionalization with this compound Derivatives

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental tool in chemical biology. libretexts.org Derivatives of this compound can be strategically employed in bioconjugation to impart specific functionalities to proteins, antibodies, or nanoparticles. The carboxylic acid group of the glycine moiety, once deprotected, provides a reactive handle for conjugation to amine-containing molecules using standard coupling chemistries. nih.gov

Furthermore, the N-propyl group can be functionalized prior to its incorporation into the glycine scaffold, introducing a bioorthogonal handle such as an alkyne or an azide. This allows for highly specific "click chemistry" reactions, enabling the precise attachment of the N-(propyl)-glycine derivative to a target molecule without interfering with other functional groups.

Common Bioconjugation Strategies:

Amide Bond Formation: The carboxylic acid of N-(propyl)-glycine can be activated to react with primary amines on a target biomolecule, forming a stable amide bond.

Click Chemistry: A pre-functionalized propyl group (e.g., with a terminal alkyne) can be reacted with an azide-modified biomolecule via a copper-catalyzed or strain-promoted cycloaddition.

Thiol-Maleimide Chemistry: While not directly involving the N-(propyl)-glycine moiety itself, peptides containing this residue can be synthesized with a terminal cysteine, allowing for conjugation to maleimide-functionalized molecules.

These strategies enable the development of sophisticated bioconjugates, such as antibody-drug conjugates (ADCs) with improved therapeutic indices or targeted imaging agents.

Development of Advanced Biomaterials and Nanomaterial Architectures

The self-assembly of small molecules into well-defined nanostructures is a powerful bottom-up approach for the creation of advanced biomaterials. Fmoc-protected amino acids are well-known for their ability to self-assemble into nanofibers, which can entangle to form hydrogels. nih.govnih.gov These hydrogels have significant potential in tissue engineering, drug delivery, and 3D cell culture due to their biocompatibility and tunable mechanical properties. nih.govnih.govd-nb.infomdpi.com

The incorporation of this compound into these self-assembling systems can modulate the properties of the resulting biomaterials. The hydrophobic N-propyl group can influence the packing of the molecules within the nanofibers, affecting the hydrogel's stiffness, stability, and porosity. strath.ac.uk The combination of the aromatic Fmoc group, which drives self-assembly through π-π stacking, and the N-alkyl chain allows for fine-tuning of the material's properties at the molecular level.

Table 2: Influence of this compound on Biomaterial Properties

Component Influence on Self-Assembly and Material Properties
Fmoc Group Primary driver of self-assembly via π-π stacking interactions. mdpi.com
N-Propyl Group Modulates hydrophobicity and steric interactions, affecting nanofiber packing and hydrogel mechanics.

| Peptide Backbone | Provides opportunities for hydrogen bonding, further stabilizing the self-assembled structure. |

Furthermore, this compound can be used to functionalize the surface of nanoparticles, altering their physicochemical properties and biological interactions. For instance, coating nanoparticles with peptides containing this residue could enhance their stability in biological fluids and facilitate their uptake by cells.

Applications in Neuroscience Research and Studies of Neurotransmitter Systems

Glycine is a crucial neurotransmitter in the central nervous system, acting as both an inhibitory neurotransmitter and a co-agonist at excitatory N-methyl-D-aspartate (NMDA) receptors. nih.gov Consequently, molecules that modulate the glycine binding site of the NMDA receptor are of significant interest for the treatment of various neurological and psychiatric disorders. nih.govmdpi.com

This compound can be used to synthesize novel peptidomimetics and small molecules that target glycine receptors and transporters. The N-propyl group can probe the hydrophobic pockets of the glycine binding site, potentially leading to the development of ligands with high affinity and selectivity. The synthesis of tripeptides containing glycine and proline analogues has been explored for their neuroprotective properties. nih.gov

The ability to systematically modify peptide structures using building blocks like this compound is a powerful tool for structure-activity relationship (SAR) studies. By incorporating this residue at different positions within a peptide sequence, researchers can map the key interactions required for binding to neuronal receptors and transporters, thereby guiding the design of more potent and specific neurological drugs.

Role in Enzyme Activity Modulation, Inhibition, and Protease Resistance Studies

The development of peptides with enhanced resistance to enzymatic degradation is a major goal in therapeutic peptide design. nih.gov Proteases, enzymes that break down proteins and peptides, often recognize and cleave specific peptide sequences. The introduction of N-alkylated amino acids like N-(propyl)-glycine can sterically hinder the approach of proteases to the peptide backbone, thereby increasing the peptide's half-life in vivo. mdpi.comnih.gov

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity Assessment and Isolation of Conjugates (e.g., RP-HPLC, LC-MS)

Chromatographic methods are indispensable for the analysis and purification of Fmoc-protected amino acids and peptides. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are primary techniques used to assess the purity of Fmoc-N-(propyl)-glycine and to isolate and analyze peptide conjugates containing this modified residue.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool for separating molecules based on their hydrophobicity. For this compound, RP-HPLC is used to determine its purity by separating it from any starting materials or side-products from its synthesis. When analyzing peptides incorporating N-propyl-glycine, RP-HPLC can effectively separate the target peptide from deletion sequences, incompletely deprotected peptides, or other impurities. The separation is typically achieved using a stationary phase, such as octadecyl-silylated silica (C18), and a mobile phase consisting of a gradient of an aqueous solvent (often with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent like acetonitrile. researchgate.netnih.gov The highly hydrophobic Fmoc group significantly influences the retention time of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. acs.orgjst.go.jp This hyphenated technique is invaluable for analyzing complex mixtures from peptide synthesis. As the separated components elute from the chromatography column, they are ionized and their mass-to-charge (m/z) ratio is determined by the mass spectrometer. This allows for the confirmation of the molecular weight of this compound in a sample and the verification of the successful incorporation of the N-substituted residue into a peptide chain. LC-MS is particularly useful for monitoring the progress of coupling reactions and for identifying byproducts in real-time. nih.gov

Table 1: Typical RP-HPLC Parameters for Analysis of Fmoc-N-Substituted Peptides

ParameterTypical ConditionPurpose
Column C18 (Octadecyl)Provides a hydrophobic stationary phase for separation.
Mobile Phase A 0.1% TFA in WaterAqueous solvent that acts as an ion-pairing agent.
Mobile Phase B 0.1% TFA in Acetonitrile (MeCN)Organic solvent used to elute compounds based on hydrophobicity.
Gradient Linear gradient from low %B to high %B (e.g., 5% to 95% B over 30 min)Allows for the separation of compounds with a wide range of polarities.
Flow Rate 1.0 mL/min (Analytical)Standard flow for analytical scale separations.
Detection UV Absorbance at 220 nm & 280 nm220 nm for peptide bonds; 280 nm for aromatic residues and the Fmoc group.

Spectrophotometric and Spectroscopic Methods for Quantification and Functional Group Determination (e.g., UV-Vis Spectroscopy for Fmoc Loading)

Spectrophotometric methods are routinely used for the quantitative analysis of Fmoc-protected compounds. UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and non-destructive technique widely employed to determine the loading capacity of an amino acid onto a solid-phase synthesis resin. acs.org This is a critical quality control step in solid-phase peptide synthesis (SPPS). springernature.com

The method relies on the characteristic UV absorbance of the fluorenylmethoxycarbonyl (Fmoc) group. To determine the loading, a precisely weighed amount of the this compound-loaded resin is treated with a basic solution, typically 20% piperidine (B6355638) in dimethylformamide (DMF). nih.govuci.edu This treatment cleaves the Fmoc group, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct. mdpi.comnih.gov This adduct has a strong UV absorbance maximum at approximately 301 nm. nih.govbiotage.com

By measuring the absorbance of the resulting solution and applying the Beer-Lambert law (A = εcl), the concentration of the adduct can be calculated. Knowing the concentration, the volume of the solution, and the initial mass of the resin allows for the precise calculation of the resin loading in mmol/g. The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm is widely reported as 7800 M⁻¹cm⁻¹. nih.gov

Table 2: Calculation of Resin Loading using UV-Vis Spectroscopy

ParameterSymbolExample ValueUnit
Absorbance at 301 nmA0.650AU
Molar Extinction Coefficientε7800L·mol⁻¹·cm⁻¹
Cuvette Path Lengthl1cm
Volume of Cleavage SolutionV3mL
Mass of Resinm2.5mg
Calculated Loading Loading = (A * V) / (ε * l * m) 0.42 mmol/g

Mass Spectrometry Approaches for Structural Elucidation and Sequence Verification of N-Substituted Peptides

Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation of peptides. For peptides containing non-standard residues like N-propyl-glycine, tandem mass spectrometry (MS/MS) is particularly crucial for confirming the molecular structure and verifying the amino acid sequence. osu.edu

In a typical bottom-up proteomics workflow, the peptide is first ionized, often using electrospray ionization (ESI), and its precursor ion's mass-to-charge (m/z) ratio is measured. This precursor ion is then selected and subjected to collision-induced dissociation (CID) or other fragmentation methods. youtube.com This process breaks the peptide backbone at the amide bonds, generating a series of predictable fragment ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus).

The resulting fragment ion masses are measured, creating an MS/MS spectrum. The sequence of the peptide can be deduced by identifying series of b- or y-ions that differ in mass by a single amino acid residue. The incorporation of N-propyl-glycine (residue mass ≈ 115.1 Da) instead of glycine (B1666218) (residue mass ≈ 57.1 Da) will result in a characteristic mass shift of 58.0 Da in the fragment ions containing this modification. By analyzing these mass shifts in the b- and y-ion series, the precise location of the N-propyl-glycine residue within the peptide sequence can be unequivocally confirmed. The presence of an N-substituted residue can also influence fragmentation patterns, sometimes promoting cleavage at its N-terminal side, similar to the "proline effect," which can provide additional structural confirmation. osu.edu

Table 3: Theoretical Fragment Ion Masses (m/z for z=1) for a Hypothetical Peptide Ac-Ala-[N-Pr-Gly]-Val-NH₂

Sequenceb-iony-ion
A114.1330.2
[N-Pr-G]229.2259.2
V328.3144.1
Note: Masses are monoisotopic. Ac = Acetyl group; N-Pr-G = N-propyl-glycine. The mass difference between b₁ and b₂ (229.2 - 114.1 = 115.1) corresponds to the mass of the N-propyl-glycine residue.

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations for Conformational Sampling and Dynamics of N-Propyl Glycine-Containing Peptidomimetics

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For peptidomimetics incorporating N-propyl glycine (B1666218), MD simulations offer a window into their conformational landscape and dynamic behavior, which are crucial for their biological function.

The introduction of an N-alkyl substituent, such as the propyl group in N-propyl glycine, eliminates the amide proton, preventing the formation of hydrogen bonds that stabilize secondary structures like alpha-helices and beta-sheets in traditional peptides. This modification results in a more flexible and achiral oligomeric backbone. mdpi.com MD simulations are instrumental in exploring the full range of accessible conformations for these flexible molecules, which is often challenging to characterize experimentally.

A typical MD simulation protocol for a peptidomimetic containing an N-propyl glycine residue would involve placing the molecule in a simulated aqueous environment and calculating the forces between atoms to predict their motion over nanoseconds or longer. figshare.commdpi.com Analysis of the resulting trajectory provides detailed information on conformational preferences and dynamic processes.

Table 1: Representative Parameters for Molecular Dynamics Simulations of Peptidomimetics

ParameterTypical Value/SettingPurpose
Force Field AMBER, CHARMM, GROMOSDefines the potential energy function to calculate interatomic forces.
Water Model TIP3P, SPC/EExplicitly represents solvent molecules to simulate a realistic aqueous environment.
Ensemble NPT (constant Number of particles, Pressure, Temperature)Simulates conditions that mimic a laboratory environment (e.g., 300 K, 1 bar).
Simulation Time 100 ns - 1 µsThe duration of the simulation, which needs to be long enough to sample relevant conformational changes.
Integration Time Step 2.0 fsThe discrete time step used to integrate the equations of motion.
Boundary Conditions Periodic Boundary Conditions (PBC)Simulates a bulk system by replicating the simulation box in all directions to avoid edge effects.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules like Fmoc-N-(propyl)-glycine. mdpi.com These methods provide a fundamental understanding of how the arrangement of electrons within the molecule dictates its chemical behavior.

For N-substituted glycine derivatives, DFT studies can elucidate the impact of the alkyl group on the molecule's electronic properties. acs.orgnih.gov Calculations can determine key parameters such as dipole moment, electronegativity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. Analysis of the electron density distribution reveals regions of the molecule that are electron-rich or electron-poor, identifying likely sites for interaction with other molecules. For instance, in N-alkylated glycines, the negative electrostatic potential is typically concentrated over the oxygen atoms of the carboxyl group, suggesting this is a primary site for interaction with biological targets like DNA or proteins. acs.orgnih.gov

The presence of the bulky, electron-donating Fmoc group and the N-propyl group influences the electronic structure of the core glycine moiety. Quantum chemical calculations can precisely quantify these effects. Variations in the electronic structure of glycine are known to be determined by its internal charge state and hydration environment, which can be modeled computationally. nih.govsemanticscholar.org

Table 2: Calculated Electronic Properties of N-Substituted Glycine Derivatives (Illustrative)

CompoundDipole Moment (Debye)Electronegativity (eV)LogPReference
Glycine11.533.17-2.76 acs.orgnih.gov
N-Propyl Glycine 2.922.91-1.25 acs.orgnih.gov
N-Butyl Glycine2.972.88-0.74 acs.orgnih.gov
N-Pentyl Glycine2.992.86-0.23 acs.orgnih.gov
N-Octyl Glycine3.032.800.24 acs.orgnih.gov

This table illustrates trends in calculated properties as the N-alkyl chain length increases, based on findings for a series of N-substituted glycine derivatives.

In Silico Design, Virtual Screening, and Ligand-Receptor Docking Studies

This compound serves as a valuable building block in the in silico design of peptidomimetic libraries aimed at discovering new therapeutic agents. chemimpex.com Peptidomimetics are designed to mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against enzymatic degradation. mdpi.combeilstein-journals.org

The design process often begins with creating a virtual library of compounds that includes N-propyl glycine and other non-natural amino acids. This library can then be subjected to virtual screening, a computational technique that rapidly assesses a large collection of molecules to identify those most likely to bind to a specific biological target, such as a protein receptor. rsc.org

Following virtual screening, the most promising candidates are selected for more detailed analysis using molecular docking. mdpi.com Docking algorithms predict the preferred orientation of a ligand (the peptidomimetic) when bound to a receptor to form a stable complex. ijper.org The results are evaluated using scoring functions that estimate the binding affinity. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. figshare.com

For example, a peptidomimetic containing N-propyl glycine could be designed to target a specific receptor. nih.gov The hydrophobic propyl side chain might fit into a hydrophobic pocket on the receptor surface, contributing to binding affinity. Docking studies would model these interactions and provide a binding score (e.g., a Glide score) to rank its potential efficacy compared to other designed molecules. ijper.org This computational approach accelerates the drug discovery process by prioritizing the synthesis and experimental testing of compounds with the highest predicted activity. nih.govnih.gov

Table 3: Example Output from a Molecular Docking Study of Peptidomimetic Ligands

Ligand IDDocking Score (kcal/mol)Glide Score (kcal/mol)Key Interacting ResiduesInteraction Type
Ligand A-8.1-8.5ASP110, LYS112Hydrogen Bond, Ionic
Ligand B-7.5-7.9PHE208, TRP301Hydrophobic, π-π Stacking
Ligand C-7.2-7.6TYR99, SER101Hydrogen Bond
Ligand D-6.8-7.1LEU204, ILE206Hydrophobic

This table represents typical data generated from a docking study, showing scores and predicted interactions that are used to rank and select candidates for further development.

Future Perspectives and Unresolved Challenges in Research

Emerging Synthetic Methodologies and Scalability for Industrial Applications

The synthesis of Fmoc-N-(propyl)-glycine and its subsequent incorporation into peptide chains are pivotal processes that directly impact the feasibility and cost-effectiveness of research and industrial applications. While traditional solid-phase peptide synthesis (SPPS) has been the cornerstone of this field, new methodologies are emerging to address the demands for efficiency, sustainability, and scalability.

Automated Solid-Phase Synthesis: Advancements in automation have revolutionized peptide synthesis. Modern automated synthesizers can perform complex synthesis protocols with high fidelity and reproducibility, minimizing human error and enabling the rapid production of peptide libraries. The optimization of protocols for the efficient incorporation of this compound in these automated systems is crucial for high-throughput screening and drug discovery efforts nih.gov.

Scalability and Industrial Production: The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges. These include the cost of raw materials, the generation of substantial solvent waste, and the need for robust and reproducible processes acs.orgbachem.com. Research into more sustainable and cost-effective synthetic routes, such as the use of greener solvents and more efficient coupling reagents, is paramount for the industrial application of N-propyl glycine-containing peptides acs.org. Furthermore, hybrid approaches combining solid-phase and solution-phase synthesis are being explored to optimize the production of longer and more complex peptides on an industrial scale acs.org. Technologies like Molecular Hiving™, which can reduce solvent consumption and the need for hazardous reagents, offer promising avenues for more sustainable large-scale peptide production bachem.com.

Table 1: Comparison of Synthetic Methodologies

Feature Traditional Solid-Phase Peptide Synthesis (SPPS) Automated Flow-Based Synthesis
Process Type Batch Continuous
Synthesis Speed Slower (hours to days) Faster (minutes per residue)
Control over Reaction Moderate High
Scalability Challenging More readily scalable
Waste Generation High Reduced

Expanding the Biological and Biomedical Scope of N-Propyl Glycine (B1666218) Peptidomimetics

The incorporation of N-propyl glycine into peptides creates peptidomimetics with altered structural and functional properties. These modifications can lead to enhanced biological activity, improved stability, and better pharmacokinetic profiles, opening up new avenues for therapeutic development.

Antimicrobial Peptidomimetics: A significant area of interest is the development of antimicrobial peptides (AMPs) with improved properties. N-alkylation, including the introduction of a propyl group, can enhance the proteolytic stability of AMPs, a major hurdle in their clinical development. Research is ongoing to design and synthesize N-propyl glycine-containing peptidomimetics that mimic the amphipathic structures of natural AMPs, enabling them to effectively disrupt bacterial membranes nih.govd-nb.infokvinzo.comresearchgate.net.

Cancer Research: Peptidomimetics are being extensively investigated as potential anticancer agents nih.govprismbiolab.comresearchgate.net. The introduction of N-propyl glycine can influence the conformation and receptor-binding affinity of peptides that target cancer-related pathways. These peptidomimetics can be designed to inhibit protein-protein interactions (PPIs) that are crucial for tumor growth and survival or to target specific receptors overexpressed on cancer cells nih.govresearchgate.net.

Inhibitors of Protein-Protein Interactions: Many disease processes are driven by aberrant protein-protein interactions. Peptides and peptidomimetics are ideal candidates for disrupting these interactions due to their ability to mimic the binding interface of one of the protein partners nih.govnih.govrsc.org. The conformational constraints introduced by N-propyl glycine can be strategically employed to design peptidomimetics with high affinity and specificity for their target PPIs nih.gov.

Addressing Synthetic and Conformational Challenges in Complex Oligomer Synthesis

Despite the promise of N-propyl glycine peptidomimetics, their synthesis and structural characterization are not without challenges. These hurdles need to be overcome to fully realize their therapeutic potential.

Synthesis of Long and Complex Oligomers: The synthesis of long or complex sequences of N-alkylated glycine oligomers, often referred to as peptoids, can be challenging. Steric hindrance from the N-substituents can lead to incomplete coupling reactions and the formation of deletion sequences, complicating the purification of the desired product mblintl.com. The development of more efficient coupling reagents and optimized synthesis protocols is crucial for overcoming these synthetic difficulties mblintl.com.

Conformational Control and Cis-Trans Isomerism: A major challenge in the design of N-alkylated peptidomimetics is controlling their three-dimensional structure. The tertiary amide bonds introduced by N-substitution can exist in both cis and trans conformations. The facile isomerization between these two forms can lead to a mixture of conformers, which can complicate structural analysis and reduce binding affinity to biological targets nih.govfigshare.comjncasr.ac.inacs.orgnih.gov. Understanding the factors that influence the cis-trans equilibrium, such as the nature of the N-substituent and the surrounding amino acid sequence, is critical for designing conformationally well-defined peptidomimetics nih.govacs.orgnih.gov. Spectroscopic techniques like NMR are instrumental in studying these conformational dynamics nih.gov.

Predicting and Engineering Secondary Structures: Unlike natural peptides, which often adopt well-defined secondary structures like alpha-helices and beta-sheets, the conformational preferences of N-alkylated glycine oligomers are less predictable. The absence of amide protons prevents the formation of the hydrogen bonds that stabilize these canonical structures. However, researchers are exploring strategies to induce secondary structure formation in these oligomers through the use of specific side chains and by controlling the cis-trans isomerization of the amide bonds acs.orgchemrxiv.orgmdpi.com. The ability to rationally design and predict the conformation of N-propyl glycine-containing oligomers is a key unresolved challenge that will unlock their full potential in various biomedical applications researchgate.netnih.gov.

Q & A

Q. How is Fmoc-N-(propyl)-glycine synthesized, and what are the critical steps to ensure purity?

this compound (Fmoc-Dpg-OH) is synthesized via Fmoc-protection of the amino group in N-(propyl)-glycine. Key steps include:

  • Propyl group introduction : Alkylation of glycine using propyl halides under basic conditions.
  • Fmoc protection : Reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a polar aprotic solvent (e.g., DMF) with a base like DIPEA.
  • Purification : Reverse-phase HPLC or recrystallization to achieve ≥98% purity (HPLC), as impurities can interfere with peptide assembly . Critical challenge: Avoiding racemization during alkylation. Use chiral HPLC to confirm enantiopurity .

Q. What analytical techniques are recommended for characterizing this compound?

  • Purity assessment :
  • HPLC : C18 column, gradient elution (0.1% TFA in H2O/ACN). Retention time and peak symmetry indicate purity .
  • Mass spectrometry (MS) : ESI-MS confirms molecular weight (C23H27NO4, M.W. 381.5) .
    • Structural confirmation :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Peaks at δ ~7.3–7.8 ppm (Fmoc aromatic protons) and δ ~3.2–3.5 ppm (propyl CH2 groups) .

Q. How does the propyl side chain influence solubility in peptide synthesis?

The hydrophobic propyl group reduces aqueous solubility compared to unmodified glycine. Mitigation strategies:

  • Use DMF or DMSO as solvents during solid-phase peptide synthesis (SPPS).
  • Incorporate hydrophilic residues (e.g., serine, lysine) adjacent to Fmoc-Dpg-OH to improve solubility .

Advanced Research Questions

Q. How does Fmoc-N-(propyl)-glycycline affect peptide self-assembly and hydrogel formation?

Substituting glycine with propyl-modified glycine alters hydrophobicity and steric effects:

  • Hydrogelation : Fmoc-Dpg-OH forms entangled fibrillar networks below its pKa (observed via TEM). Rheology shows tunable storage modulus (G') between 10–1000 Pa .
  • Thermal responsiveness : Unlike Fmoc-FF (phenylalanine), Fmoc-Dpg-OH hydrogels exhibit reversible gel-sol transitions upon heating (45–60°C), enabling applications in drug delivery .

Q. What methodologies quantify Fmoc group loading in functionalized nanomaterials using this compound?

Fmoc-Dpg-OH is used to functionalize TiO2@SiO2 core-shell materials:

  • UV-vis spectroscopy : After piperidine cleavage, dibenzofulvene adducts absorb at λ = 289/301 nm. Calculate Fmoc loading (6–9 µmol/g) using ε = 5800–8021 L·mol<sup>−1</sup>·cm<sup>−1</sup> .
  • Validation : Cross-check with TGA (weight loss at 200–300°C) and XPS (N1s peak at 399.5 eV) .

Q. How can this compound resolve aggregation issues in glycine-rich peptide synthesis?

Glycine-rich sequences prone to β-sheet aggregation can be mitigated by:

  • Dmb-dipeptide strategy : Couple Fmoc-Dpg-OH with Fmoc-Ala-(Dmb)Gly-OH to disrupt interchain hydrogen bonding .
  • Low-temperature SPPS : Perform couplings at 4°C to reduce aggregation kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.